molecular formula C28H27ClN2O2 B13819645 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- CAS No. 31518-94-2

1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-

Cat. No.: B13819645
CAS No.: 31518-94-2
M. Wt: 459.0 g/mol
InChI Key: JVGUDAJQTIGWSW-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound that belongs to the class of indandiones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the indandione core, followed by the introduction of the phenyl and piperazinyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Indandione: A simpler analog with similar core structure but lacking the additional functional groups.

    Phenylindandione: Another analog with a phenyl group attached to the indandione core.

    Piperazinylindandione: A related compound with a piperazinyl group attached to the indandione core.

Uniqueness

1,3-Indandione, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to the presence of both phenyl and piperazinyl groups, which may confer distinct chemical and biological properties compared to its analogs. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

31518-94-2

Molecular Formula

C28H27ClN2O2

Molecular Weight

459.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-phenylindene-1,3-dione

InChI

InChI=1S/C28H27ClN2O2/c29-22-10-6-11-23(20-22)31-18-16-30(17-19-31)15-7-14-28(21-8-2-1-3-9-21)26(32)24-12-4-5-13-25(24)27(28)33/h1-6,8-13,20H,7,14-19H2

InChI Key

JVGUDAJQTIGWSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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